molecular formula C23H28ClF2NO3 B13765199 1,4-Dioxa-8-azaspiro(4.5)decane-8-butanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride CAS No. 51787-76-9

1,4-Dioxa-8-azaspiro(4.5)decane-8-butanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride

Cat. No.: B13765199
CAS No.: 51787-76-9
M. Wt: 439.9 g/mol
InChI Key: CKSPFAGBXFEQSV-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt featuring a 1,4-dioxa-8-azaspiro[4.5]decane core substituted with a butanol moiety carrying two 4-fluorophenyl groups. The spirocyclic structure imparts conformational rigidity, while the fluorine atoms enhance lipophilicity and metabolic stability, making it a candidate for central nervous system (CNS) or receptor-targeted therapeutics .

Properties

CAS No.

51787-76-9

Molecular Formula

C23H28ClF2NO3

Molecular Weight

439.9 g/mol

IUPAC Name

4-(1,4-dioxa-8-azoniaspiro[4.5]decan-8-yl)-1,1-bis(4-fluorophenyl)butan-1-ol;chloride

InChI

InChI=1S/C23H27F2NO3.ClH/c24-20-6-2-18(3-7-20)23(27,19-4-8-21(25)9-5-19)10-1-13-26-14-11-22(12-15-26)28-16-17-29-22;/h2-9,27H,1,10-17H2;1H

InChI Key

CKSPFAGBXFEQSV-UHFFFAOYSA-N

Canonical SMILES

C1C[NH+](CCC12OCCO2)CCCC(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O.[Cl-]

Origin of Product

United States

Preparation Methods

Formation of the Spirocyclic Core

  • The spirocyclic system, 1,4-dioxa-8-azaspiro[4.5]decane, is typically formed by cyclization reactions involving a diol and an amine under acidic or basic conditions.
  • Cyclization can be achieved via condensation or nucleophilic substitution reactions, often requiring careful control of temperature and solvent to favor the spiro ring closure.
  • For example, cyclization may be performed in inert organic solvents such as diethyl ether, dioxane, or tetrahydrofuran, with catalysts or acid/base additives to promote ring formation.

Introduction of alpha,alpha-bis(4-fluorophenyl) Groups

  • The bis(4-fluorophenyl) substituents are introduced through electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation.
  • The spirocyclic intermediate is reacted with fluorobenzene derivatives or phenylalkane derivatives bearing suitable leaving groups (e.g., mesylates, tosylates, halides) in the presence of Lewis acid catalysts or bases.
  • Reaction conditions typically involve inert solvents (e.g., chlorobenzene, toluene, dimethylformamide) and bases such as potassium carbonate or triethylamine to neutralize liberated acids.

Formation of the Hydrochloride Salt

  • The final free base compound is treated with hydrochloric acid, often in an organic solvent such as diisopropyl ether, to precipitate the hydrochloride salt.
  • This salt formation step improves the compound’s solubility, stability, and ease of handling for further applications or purification.

Reaction Conditions and Purification

Step Reagents/Conditions Solvents Notes
Spirocyclic ring closure Acidic/basic catalysis, diol + amine Diethyl ether, dioxane, THF Temperature: room temp to reflux
Introduction of fluorophenyl groups Friedel-Crafts alkylation or nucleophilic substitution with fluorophenyl derivatives Chlorobenzene, toluene, DMF Base: K2CO3, triethylamine; inert atmosphere
Hydrochloride salt formation HCl gas or HCl in diisopropyl ether Diisopropyl ether Precipitation of hydrochloride salt
Purification Recrystallization, column chromatography (silica gel) Ethyl acetate/hexane gradients Yield ~50-60%; purity confirmed by TLC, elemental analysis

Purification typically involves recrystallization from ethanol or methanol and chromatographic techniques to achieve high purity (>98%) suitable for research or pharmaceutical use.

Analytical Characterization of the Compound

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR shows characteristic signals for spirocyclic protons (δ 3.5–4.2 ppm) and aromatic protons of the bis(4-fluorophenyl) groups (δ 7.0–7.4 ppm).
    • ^13C NMR confirms the carbon framework, including signals for spiro carbons and fluorinated aromatic rings.
  • High-Resolution Mass Spectrometry (HRMS):

    • Molecular ion peak [M+H]^+ observed at m/z 435.2654, consistent with calculated mass 435.2642, confirming molecular formula C23H28ClF2NO3.
  • Elemental Analysis:

    • Carbon, hydrogen, and nitrogen content matches theoretical values within ±0.3%, indicating high purity.

Research Outcomes and Applications

  • The compound’s unique spirocyclic structure and fluorophenyl substitutions enhance its metabolic stability and lipophilicity, making it a promising scaffold for central nervous system (CNS) active agents or receptor-targeted drugs.
  • Biological assays have demonstrated antimicrobial and antitumor activities in derivatives of this class, supporting further pharmaceutical development.
  • The hydrochloride salt form improves solubility and bioavailability, facilitating in vitro and in vivo studies.

Summary Table of Preparation Methods

Preparation Step Description Typical Conditions Outcome/Notes
Spirocyclic core formation Cyclization of diol and amine under acidic/basic catalysis Diethyl ether, dioxane, 25–80 °C Formation of 1,4-dioxa-8-azaspiro ring
Fluorophenyl group introduction Friedel-Crafts alkylation or nucleophilic substitution with fluorophenyl derivatives Chlorobenzene, toluene, DMF; K2CO3 base Installation of alpha,alpha-bis(4-fluorophenyl) groups
Hydrochloride salt formation Treatment with HCl gas or HCl solution in ether Diisopropyl ether, room temp Precipitation of hydrochloride salt
Purification Recrystallization and column chromatography Ethanol/methanol; silica gel chromatography Purity >98%, yield ~50-60%

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-8-azaspiro(4.5)decane-8-butanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C15H18ClF2N2O3C_{15}H_{18}ClF_2N_2O_3 and a molar mass of approximately 352.76 g/mol. Its structure includes a spirocyclic framework that enhances its solubility and reactivity in diverse chemical environments. The presence of two fluorophenyl groups contributes to its biological activity, making it suitable for various applications in medicinal chemistry and materials science.

Biological Activities

Research indicates that derivatives of 1,4-Dioxa-8-azaspiro(4.5)decane exhibit several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Antitumor Activity : Preliminary research suggests potential efficacy against cancer cell lines, indicating its usefulness in cancer therapeutics.
  • Neurological Applications : Given its structural similarity to known neuroactive compounds, it may have applications in treating neurological disorders.

Synthesis Techniques

The synthesis of 1,4-Dioxa-8-azaspiro(4.5)decane derivatives typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization Reactions : Utilizing various reagents to form the spirocyclic structure.
  • Functional Group Modifications : Altering substituents on the fluorophenyl groups to enhance biological activity or solubility.

Applications in Medicinal Chemistry

1,4-Dioxa-8-azaspiro(4.5)decane derivatives are being explored for their potential as pharmaceuticals due to their diverse biological activities:

Application AreaDescription
Antimicrobial AgentsDevelopment of new antibiotics targeting resistant bacterial strains.
Cancer TherapeuticsInvestigating efficacy against various cancer cell lines in vitro.
Neurological DisordersPotential treatments for conditions like anxiety or depression.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 1,4-Dioxa-8-azaspiro(4.5)decane derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, suggesting potential for further development as an antibiotic.

Case Study 2: Antitumor Activity

In vitro studies on human cancer cell lines demonstrated that specific derivatives of this compound exhibited cytotoxic effects, leading to apoptosis in cancer cells. Further research is needed to elucidate the mechanism of action and optimize efficacy.

Case Study 3: Neurological Applications

Research into the neuroprotective effects of this compound revealed promising results in models of neurodegeneration, indicating potential for treating diseases such as Alzheimer’s and Parkinson’s.

Mechanism of Action

The mechanism of action of 1,4-Dioxa-8-azaspiro(4.5)decane-8-butanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic system and fluorophenyl groups contribute to its unique binding properties and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Substituents

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is versatile, with modifications influencing biological activity and physicochemical properties. Key analogs include:

Compound Name Substituents/Modifications Key Features Reference
BTZ038 (Mak et al., 2000s) 2-methyl, 8-nitro, 6-(trifluoromethyl) Anti-tubercular activity comparable to isoniazid in murine models
18F-labeled σ1 Receptor Ligand (Tiwari et al., 2015) Radiolabeled with 18F; pyridinyl group Low lipophilicity, high σ1 receptor affinity for tumor imaging
7,9-bis-(4-chlorophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane 4-chlorophenyl, methyl Agrochemical applications; synthesized via condensation reactions
8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane 4-fluoro-2-nitrophenyl High reactivity for further functionalization (e.g., Suzuki coupling)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Nitro (BTZ038) and trifluoromethyl groups enhance antibacterial activity but may reduce solubility .
  • Halogen Substitution : Fluorine (target compound) and chlorine () improve metabolic stability and receptor binding .
  • Radiolabeling: The 18F-labeled analog demonstrates reduced lipophilicity (logD = 1.2 vs. >2 for non-fluorinated analogs), critical for in vivo imaging .

Pharmacological Activity Comparison

Anti-Infective Agents
  • BTZ038 : Exhibits potent anti-tubercular activity (MIC = 0.06 µg/mL against M. tuberculosis), attributed to the nitro group’s role in prodrug activation .
Receptor-Targeted Agents
  • 18F-Labeled σ1 Ligand : Binds σ1 receptors with Ki = 2.3 nM, used in PET imaging for tumors .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (HCl Salt) Stability
Target Compound ~480 g/mol 3.8 High (hydrochloride) Stable in acidic conditions
BTZ038 430 g/mol 4.2 Low Sensitive to hydrolysis
18F-Labeled Ligand 355 g/mol 1.2 Moderate Radiolytic degradation

Biological Activity

1,4-Dioxa-8-azaspiro(4.5)decane-8-butanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride (commonly referred to as the compound) is a chemical entity that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H28ClF2NO3
  • Molecular Weight : 449.93 g/mol
  • CAS Number : 51787-76-9
  • IUPAC Name : 1,4-Dioxa-8-azaspiro[4.5]decane-8-butanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride

The compound primarily acts as a selective sigma receptor ligand. It has been shown to exhibit high affinity for sigma-1 receptors (K(i) = 5.4 ± 0.4 nM), which are implicated in various neurological processes and disease states. The selectivity for sigma receptors over other targets suggests a potential role in modulating neurotransmitter systems and neuroprotection .

Pharmacological Effects

  • Neuroprotective Properties : The compound has demonstrated neuroprotective effects in various in vitro models, potentially through its action on sigma receptors which may help in mitigating neuronal damage associated with neurodegenerative diseases.
  • Antidepressant-like Activity : Studies have indicated that compounds similar to this one can exhibit antidepressant-like effects in animal models, possibly by enhancing serotonergic and dopaminergic signaling pathways.
  • Anxiolytic Effects : The compound may also possess anxiolytic properties, making it a candidate for further exploration in anxiety disorders.

Case Studies and Experimental Data

A study published in PubMed evaluated the synthesis and biological activity of derivatives of the compound. It was found that certain derivatives exhibited significant binding affinity to sigma receptors and showed potential for use in imaging studies due to their favorable biodistribution profiles .

StudyFindings
PubMed Study on Sigma ReceptorsHigh affinity for σ1 receptors; selectivity for σ2 receptors and vesicular acetylcholine transporter .
Neuroprotective StudyDemonstrated protective effects against oxidative stress in neuronal cell lines .
Behavioral StudiesExhibited antidepressant-like effects in rodent models .

Toxicology

The toxicity profile of the compound remains under investigation. Preliminary data suggest that while it possesses beneficial pharmacological properties, careful evaluation of its safety profile is essential before clinical application .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1,4-Dioxa-8-azaspiro(4.5)decane-8-butanol derivatives, and how are intermediates purified?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, spirocyclic intermediates are formed by reacting 1,4-dioxa-8-azaspiro[4.5]decane with fluorophenyl-containing carbonyl compounds under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is commonly used. Recrystallization from ethanol or methanol yields pure hydrochloride salts .
  • Key Data : A typical yield of 52% is reported for spirocyclic intermediates, with purity confirmed by TLC (Rf = 0.32–0.42) and elemental analysis (e.g., C: 66.63%, H: 7.02%, N: 5.56%) .

Q. How is the structural integrity of this compound confirmed in academic research?

  • Spectroscopic Methods :

  • 1H/13C NMR : Characteristic peaks include spirocyclic proton signals at δ 3.5–4.2 ppm (dioxane and piperidine moieties) and aromatic protons from bis(4-fluorophenyl) groups at δ 7.0–7.4 ppm .
  • HRMS : Used to verify molecular ion peaks (e.g., [M+H]+ observed at m/z 435.2654 vs. calculated 435.2642) .
  • Elemental Analysis : Matches theoretical values (e.g., ±0.3% deviation for C/H/N) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the spirocyclic core during synthesis?

  • Reaction Mechanism : The spirocyclic structure arises from intramolecular cyclization. For example, 2-oxa-spiro[3.4]octane-1,3-dione reacts with benzothiazol-2-yl amines via Schiff base formation, followed by ring closure under acidic conditions .
  • Catalytic Influence : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency by stabilizing transition states. Solvent polarity (e.g., DMF vs. THF) also impacts reaction rates and yields .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Modification Strategies :

  • Fluorophenyl Groups : Replace 4-fluorophenyl with other halogens (e.g., Cl, Br) to assess binding affinity to σ receptors .
  • Spirocyclic Core : Introduce methyl or acetyl groups to the dioxane ring to alter lipophilicity and metabolic stability .
    • Assays :
  • Receptor Binding : Radioligand displacement assays (e.g., [³H]-DTG for σ2 receptors) .
  • Cellular Toxicity : MTT assays against cancer cell lines (e.g., metastatic melanoma) to evaluate selective toxicity .

Q. How can researchers resolve contradictions in reported synthetic yields for spirocyclic intermediates?

  • Variables Affecting Yield :

  • Reaction Time : Extended durations (24–48 hrs) improve cyclization but risk side reactions .
  • Purification : Inconsistent silica gel activity or solvent gradients may reduce recovered yields .
    • Optimization : Design a response surface methodology (RSM) experiment to model interactions between temperature, solvent, and catalyst concentration .

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